N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with an isopropyl group at position 3 and a pyridine-4-carboxamide moiety at position 4. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The pyridine-4-carboxamide group contributes hydrogen-bonding capabilities, while the isopropyl substituent enhances hydrophobic interactions.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-4-3-13(9-14(15)17(21)23)20-16(22)12-5-7-18-8-6-12/h3-11H,1-2H3,(H,20,22) |
InChI Key |
UPEPZSGZQJOWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The initial step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazoline core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Pyridine-4-carboxamide Group: This step involves the coupling of the quinazoline intermediate with a pyridine-4-carboxylic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the quinazoline and pyridine moieties, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a ketone, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, the design of dual inhibitors targeting both PI3K and HDAC pathways has been explored, demonstrating significant potency against cancer cell lines .
- Antiviral Properties : Heterocyclic compounds like this one have been investigated for their antiviral potential. Research has indicated that modifications to the quinazoline structure can enhance activity against viral targets .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, showing promise as an inhibitor for various biological targets. Interaction studies have focused on its binding affinity to key enzymes, which is critical for developing therapeutic agents.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Quinazoline Core : This step usually involves cyclization reactions starting from readily available precursors.
- Introduction of Functional Groups : The 4-carboxamide and 4-oxo groups are introduced through specific functionalization techniques.
Case Studies
- Dual PI3K/HDAC Inhibitors : A series of quinazoline-based hydroxamic acids were synthesized as dual inhibitors targeting PI3K and HDAC enzymes. These compounds showed significant potency in inhibiting cancer cell growth, indicating the therapeutic potential of similar structures .
- Antiviral Studies : Research into the antiviral properties of quinazoline derivatives revealed that certain modifications could enhance their efficacy against viral infections, showcasing the relevance of this compound in developing antiviral therapies .
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pyridine-4-carboxamide group may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares a quinazolinone core with several analogs, but differences in substituents significantly influence molecular weight, lipophilicity (logP), and solubility. Below is a comparative table of key physicochemical parameters:
*Estimated based on analogs.
†Inferred from similar compounds.
Key Observations:
- The pyrazole analog (Y042-6431) introduces additional aromaticity and a methoxyphenyl group, increasing molecular weight and logP .
- Substituent Effects : The isopropyl group at position 3 in the target compound provides steric bulk and hydrophobicity, which may improve membrane permeability relative to smaller substituents (e.g., methyl in claturafenib) .
- Halogenation and Sulfonamides : Claturafenib incorporates chloro, fluoro, and sulfonamide groups, which enhance binding affinity but may reduce solubility due to increased molecular weight and polarity .
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide is a complex organic compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 351.43 g/mol. Its structure features a quinazoline core, which is often associated with various biological activities.
Antiviral Activity
Research indicates that compounds similar to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine derivatives exhibit promising antiviral properties. For instance, studies have shown that certain quinazoline derivatives can inhibit viral replication in various cell lines, suggesting potential use in antiviral therapies .
Anticancer Activity
Quinazoline derivatives have been explored for their anticancer properties. A study reported that modifications to the quinazoline scaffold could enhance cytotoxicity against cancer cell lines. The specific compound N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine might similarly demonstrate activity against tumor cells due to its structural characteristics .
The biological activity of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in the quinazoline class often act as inhibitors of key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells or inhibition of viral replication.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.
Study on Antimalarial Activity
A recent study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity demonstrated that structural modifications could significantly improve efficacy against Plasmodium falciparum. While N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine was not the primary focus, it shares structural similarities with optimized compounds that showed promising results in inhibiting PfATP4-associated Na-ATPase activity .
Comparative Analysis of Quinazoline Derivatives
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-Aminoquinazoline | Structure | Anticancer |
| 5-Tetrazolecarboxylic Acid | Structure | Antimicrobial |
| N-[4-Oxo...]-Pyridine Derivative | Structure | Antiviral |
This table summarizes findings from various studies highlighting the biological activities associated with different quinazoline derivatives, reinforcing the potential of N-[4-oxo...]-pyridine derivatives in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
